3-(7-Fluoro-6-hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione
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Overview
Description
3-(7-fluoro-6-hydroxy-1-oxo-isoindolin-2-yl)piperidine-2,6-dione is a chemical compound with the molecular formula C13H11FN2O4 and a molecular weight of 278.24 g/mol This compound is characterized by its unique structure, which includes a piperidine-2,6-dione core substituted with a 7-fluoro-6-hydroxy-1-oxoisoindolin-2-yl group
Preparation Methods
The synthesis of 3-(7-fluoro-6-hydroxy-1-oxo-isoindolin-2-yl)piperidine-2,6-dione can be achieved through several synthetic routes. One common method involves the reaction of phenylethylamine with phthalic anhydride under heating conditions . Another approach utilizes isoindole, p-nitrophenol, piperidine, and diethyl malonate as starting materials, followed by a series of chemical reactions to obtain the target compound . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3-(7-fluoro-6-hydroxy-1-oxo-isoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound’s reactivity is influenced by the presence of functional groups like the hydroxyl and keto groups, which can participate in nucleophilic and electrophilic reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has shown promise in scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a valuable intermediate for the synthesis of various heterocyclic compounds . In biology, it has been studied for its potential use in the treatment of sickle cell disease and β-thalassemia by reducing widely interspaced zinc finger motif (WIZ) protein expression levels and inducing fetal hemoglobin (HbF) protein expression levels . Additionally, it has applications in the development of novel pharmaceuticals and therapeutic agents .
Mechanism of Action
The mechanism of action of 3-(7-fluoro-6-hydroxy-1-oxo-isoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. It has been shown to reduce the expression levels of widely interspaced zinc finger motif (WIZ) protein and induce the expression of fetal hemoglobin (HbF) protein . These effects are achieved through modulation of gene expression and protein degradation pathways, making it a potential therapeutic agent for treating blood disorders like sickle cell disease and β-thalassemia .
Comparison with Similar Compounds
3-(7-fluoro-6-hydroxy-1-oxo-isoindolin-2-yl)piperidine-2,6-dione can be compared to other similar compounds, such as lenalidomide and its analogs. . Both compounds share a similar piperidine-2,6-dione core structure, but differ in their substituents and specific biological activities. The unique fluorine and hydroxyl substitutions in 3-(7-fluoro-6-hydroxy-1-oxo-isoindolin-2-yl)piperidine-2,6-dione contribute to its distinct chemical properties and potential therapeutic applications .
Properties
Molecular Formula |
C13H11FN2O4 |
---|---|
Molecular Weight |
278.24 g/mol |
IUPAC Name |
3-(4-fluoro-5-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H11FN2O4/c14-11-8(17)3-1-6-5-16(13(20)10(6)11)7-2-4-9(18)15-12(7)19/h1,3,7,17H,2,4-5H2,(H,15,18,19) |
InChI Key |
UNOGZBCREKQZQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=C(C=C3)O)F |
Origin of Product |
United States |
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